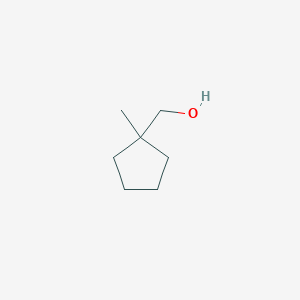

(1-Methylcyclopentyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJAKZQKSYGLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38502-28-2 | |

| Record name | (1-methylcyclopentyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylcyclopentyl)methanol (CAS: 38502-28-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopentyl)methanol, a structurally unique primary alcohol, presents itself as a valuable building block in the landscape of modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a particular focus on its relevance to drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in leveraging the synthetic potential of this versatile intermediate.

Introduction: Unveiling a Versatile Cyclopentane Derivative

This compound (CAS: 38502-28-2) is a carbocyclic primary alcohol characterized by a hydroxymethyl group attached to a quaternary carbon within a cyclopentane ring.[1] This structural motif, featuring a neopentyl-like arrangement on a cyclic scaffold, imparts specific steric and electronic properties that make it an attractive component in the design of novel molecular architectures. The cyclopentane ring is a privileged scaffold in medicinal chemistry, known for conferring a favorable balance of rigidity and lipophilicity to drug candidates. The introduction of a methyl group and an adjacent hydroxymethyl functionality offers multiple avenues for synthetic elaboration, making this compound a key intermediate for accessing more complex molecules.

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 38502-28-2 | |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 1-Methylcyclopentane-1-methanol | [1] |

| Physical Form | Liquid | |

| Predicted pKa | 15.05 ± 0.10 | [1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carboxylic acid ester precursor, namely methyl 1-methylcyclopentanecarboxylate. This two-step approach, starting from commercially available cyclopentanecarboxylic acid, offers a reliable and scalable route for laboratory preparation.

Step 1: Synthesis of Methyl 1-Methylcyclopentanecarboxylate

The initial step involves the esterification of 1-methylcyclopentanecarboxylic acid. While various esterification methods exist, the Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method.

Step 2: Reduction of Methyl 1-Methylcyclopentanecarboxylate to this compound

The core transformation is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently carrying out this conversion.[3][4] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is subsequently reduced to the alcohol.[3]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Materials:

-

1-Methylcyclopentanecarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

Part A: Methyl 1-methylcyclopentanecarboxylate Synthesis (Fischer Esterification)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylcyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 1-methylcyclopentanecarboxylate. Purify by vacuum distillation if necessary.

Part B: this compound Synthesis (LiAlH₄ Reduction) [4]

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the methyl 1-methylcyclopentanecarboxylate (1.0 eq) from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the product by vacuum distillation to obtain a colorless liquid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the methylene protons of the hydroxymethyl group (singlet or AB quartet depending on rotational hindrance), and the cyclopentane ring protons (multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the quaternary carbon, the methyl carbon, the hydroxymethyl carbon, and the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and the C-O stretching vibration will be observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), loss of the hydroxymethyl group, and ring cleavage.[2]

Predicted Mass Spectrum Fragmentation:

Caption: Predicted fragmentation pathway in EI-MS.

Applications in Drug Discovery and Development

While specific examples of this compound in publicly disclosed drug synthesis pathways are not abundant, its structural features suggest significant potential as a key building block. The cyclopentane core is present in numerous approved drugs, and the 1,1-disubstituted pattern with a functional handle is a common strategy for introducing molecular complexity and modulating pharmacokinetic properties.

Potential Synthetic Utility:

-

Esterification and Etherification: The primary alcohol can be readily converted to esters and ethers, allowing for the introduction of various functionalities or linkers for attachment to other molecular fragments.

-

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid provides access to a different set of functional groups for further synthetic transformations.

-

Introduction of Lipophilic Groups: The cyclopentyl moiety provides a degree of lipophilicity that can be advantageous for membrane permeability and target engagement.

-

Scaffold for Library Synthesis: Its straightforward synthesis and reactive handle make it an ideal starting material for the parallel synthesis of compound libraries for high-throughput screening.

The search for novel chemical entities in drug discovery often involves the exploration of new chemical space. Building blocks like this compound, which offer a unique combination of a privileged scaffold and versatile functionality, are invaluable tools for medicinal chemists in this endeavor.

Safety and Handling

This compound should be handled with the appropriate precautions for a laboratory chemical.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily accessible and synthetically versatile building block with significant potential for application in organic synthesis and medicinal chemistry. Its unique structural features, combined with the straightforward methods for its preparation and functionalization, make it a valuable tool for researchers and drug development professionals seeking to explore novel chemical space and design next-generation therapeutics. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this important chemical intermediate.

References

-

Maitland, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

PubChemLite. This compound (C7H14O). [Link]

- Google Patents. Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (US20120101307A1).

-

Yeast Metabolome Database. Cyclopentyl methanol (YMDB01361). [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

PubChem. (1-Phenylcyclopentyl)methanol | C12H16O | CID 123544. [Link]

-

Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

-

Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3184-3194. [Link]

- Google Patents.

-

PubChem. Compounds and uses thereof for the modulation of hemoglobin. (US-9422279-B2). [Link]

- Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

- Google Patents. Chemically modified small molecules. (US7786133B2).

- Google Patents. Process for the preparation of hydroxymethyl-cyclopropane. (US5728896A).

- Google Patents. Pharmaceutical composition. (US9399021B2).

Sources

An In-depth Technical Guide to (1-Methylcyclopentyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Sources

- 1. This compound [myskinrecipes.com]

- 2. BR112021002565A2 - compound, pharmaceutically acceptable salt, tautomer or stereoisomer thereof, pharmaceutical composition, process for the synthesis and use of said compound - Google Patents [patents.google.com]

- 3. Buy [(1-Methylcyclopentyl)methyl]hydrazine [smolecule.com]

- 4. WO2012025857A1 - Cycloalkyl methoxybenzyl phenyl pyran derivatives as sodium dependent glucose co transporter (sglt2) inhibitors - Google Patents [patents.google.com]

- 5. WO2019000236A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]

- 6. WO2024126648A1 - SULFOXIMINES AS INHIBITORS OF NaV1.8 - Google Patents [patents.google.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. EP3608326A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

(1-Methylcyclopentyl)methanol: A Comprehensive Technical Guide for Advanced Research

Abstract

(1-Methylcyclopentyl)methanol (C₇H₁₄O) is a primary alcohol featuring a sterically hindered cyclopentyl backbone. This structural motif makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This guide provides an in-depth exploration of this compound, covering its synthesis via the reduction of a carboxylic acid ester, detailed spectroscopic characterization, key reactivity patterns, and essential safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Introduction and Molecular Overview

This compound is a saturated cyclic alcohol. Its structure is characterized by a hydroxymethyl group attached to a tertiary carbon atom within a five-membered ring, which also bears a methyl group. This arrangement imparts significant steric hindrance around the reactive hydroxyl group, influencing its chemical behavior and making it a unique synthon for introducing the 1-methylcyclopentyl moiety into larger molecules.

The molecular formula is C₇H₁₄O, and its IUPAC name is this compound[1]. This compound is a liquid at room temperature and possesses properties characteristic of primary alcohols, though modified by the adjacent quaternary center.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for experimental design, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 38502-28-2 | [1][3] |

| Appearance | Liquid | |

| Monoisotopic Mass | 114.104465066 Da | [1] |

| InChI Key | MXJAKZQKSYGLTK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1(CCCC1)CO | [1] |

| pKa (Predicted) | 15.05 ± 0.10 | [1] |

| XLogP3-AA (Predicted) | 1.8 | [4] |

| Storage | Sealed in dry, room temperature | [3][5] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carboxylic acid derivative, such as methyl 1-methylcyclopentanecarboxylate. This method is a cornerstone of organic synthesis for preparing primary alcohols and is chosen here for its high yield and reliability. The reducing agent of choice for this transformation is typically a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄).

Reaction Principle and Causality

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step nucleophilic acyl substitution followed by a nucleophilic addition.

-

Nucleophilic Acyl Substitution: The first hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (⁻OCH₃) leaving group to form an intermediate aldehyde (1-methylcyclopentanecarbaldehyde).

-

Nucleophilic Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This second attack forms an alkoxide intermediate.

-

Aqueous Workup: A careful aqueous workup (typically with acid) is then performed to protonate the resulting alkoxide, yielding the final product, this compound.

The use of a strong reducing agent like LiAlH₄ is necessary because esters are relatively unreactive compared to aldehydes or ketones. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters. The reaction is typically performed in an anhydrous aprotic solvent, like diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents.

Synthetic Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and flammable substances. All operations must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Materials:

-

Methyl 1-methylcyclopentanecarboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Sulfuric Acid (H₂SO₄), 10% aqueous solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain a nitrogen or argon atmosphere throughout the reaction.

-

Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether. The solvent volume should be sufficient to create a stirrable slurry. Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Dissolve Methyl 1-methylcyclopentanecarboxylate (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The dropwise addition is critical to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching (Workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step. Following the water, add a 15% aqueous sodium hydroxide solution, followed by more water until a granular white precipitate of aluminum salts forms.

-

Extraction: Decant the ether layer. Wash the remaining salts with two additional portions of diethyl ether. Combine all organic extracts in a separatory funnel.

-

Washing and Drying: Wash the combined organic layer with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Features |

| ¹H NMR | -OH (hydroxyl proton): Broad singlet, ~1-3 ppm (variable, concentration-dependent, exchanges with D₂O). -CH₂O- (methylene protons): Singlet, ~3.4-3.6 ppm (2H). -CH₂- (cyclopentyl protons): Multiplets, ~1.4-1.7 ppm (8H). -CH₃ (methyl protons): Singlet, ~1.1-1.2 ppm (3H). |

| ¹³C NMR | -C-OH: ~68-72 ppm. Quaternary -C-: ~40-45 ppm. -CH₂- (cyclopentyl): Two signals expected, ~35-40 ppm and ~23-27 ppm. -CH₃: ~25-30 ppm. |

| IR Spectroscopy | O-H stretch: Strong, broad absorption at ~3300-3400 cm⁻¹. C-H stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). C-O stretch: Strong absorption at ~1050-1150 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Weak or absent peak at m/z = 114. M-18 (Loss of H₂O): Peak at m/z = 96. M-31 (Loss of ·CH₂OH): Prominent peak at m/z = 83 (base peak). |

Note: Predicted spectral data is based on the chemical structure and data from analogous compounds. Experimental values may vary slightly based on solvent and other conditions.

Reactivity and Applications in Drug Development

As a sterically hindered primary alcohol, this compound can undergo a range of standard alcohol reactions, although its reactivity may be tempered by the bulky adjacent quaternary carbon.

-

Oxidation: It can be oxidized to the corresponding aldehyde (1-methylcyclopentanecarbaldehyde) using milder reagents like Pyridinium Chlorochromate (PCC), or to the carboxylic acid (1-methylcyclopentanecarboxylic acid) with stronger oxidizing agents like potassium permanganate or chromic acid.

-

Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions (like the Fischer esterification) to form esters. The steric hindrance may require more forcing conditions or specific catalysts.

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides).

In the context of drug development, the 1-methylcyclopentyl group is an attractive moiety. It can serve as a rigid, lipophilic scaffold that can help to position other functional groups in a specific orientation for optimal interaction with a biological target. Its steric bulk can also be used to block metabolic pathways, potentially increasing the half-life of a drug candidate. Therefore, this compound serves as a key starting material for introducing this valuable structural unit.

Safety, Handling, and Storage

This compound should be handled with care, following standard laboratory safety procedures.

-

Hazards: The compound is considered harmful if swallowed and causes skin and serious eye irritation[6]. It may also cause respiratory irritation. Some suppliers also list it as a flammable liquid[5].

-

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, and open flames. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection[6].

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[7].

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place[3][5].

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical[6].

References

-

(1-Methyl-cyclopentyl)-ethanol | C8H16O | CID 23549398 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound | C7H14O | CID 12830793 - PubChem. National Center for Biotechnology Information. [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound (C7H14O) - PubChemLite. PubChemLite. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H14O | CID 12830793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 38502-28-2|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 5. achmem.com [achmem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Structural-Isomers-of-(1-Methylcyclopentyl)methanol

Abstract

(1-Methylcyclopentyl)methanol is a saturated cyclic primary alcohol with the molecular formula C7H14O. While the parent compound itself is a valuable building block, its true potential in chemical synthesis and drug discovery is unlocked through the exploration of its diverse structural isomers. This guide provides an in-depth technical analysis of the key structural isomers of this compound, intended for researchers, scientists, and drug development professionals. We will systematically classify these isomers, detail robust synthetic protocols for their preparation, and present a comprehensive framework for their analytical differentiation using advanced spectroscopic and chromatographic techniques. The causality behind experimental choices and the importance of isomeric purity in modulating biological activity will be emphasized throughout.

Introduction to this compound and the Concept of Isomerism

This compound, CAS number 38502-28-2, is a tertiary-substituted primary alcohol.[1][2] Its structure features a cyclopentane ring with both a methyl group and a hydroxymethyl group attached to the same carbon atom. This arrangement imparts specific steric and electronic properties that make it a useful synthon.

However, the molecular formula C7H14O accommodates a vast landscape of structural isomers—compounds with the same molecular formula but different atomic connectivity.[3][4] These differences can manifest as variations in carbon skeleton (e.g., ring size), the position of functional groups, or the type of functional group altogether. For drug development professionals, the distinction between isomers is critical, as subtle changes in three-dimensional shape can dramatically alter a molecule's interaction with biological targets.[5]

This guide will focus primarily on the cyclic alcohol isomers, as they represent the most structurally analogous and often most relevant class for synthetic and medicinal chemistry applications.[6][7]

Classification of Key C7H14O Cyclic Alcohol Isomers

The structural isomers of this compound can be logically categorized based on the arrangement of the carbon skeleton and the position of the hydroxyl group.

-

Positional Isomers (Cyclopentane Core): These isomers retain the methylcyclopentane framework but vary the substitution pattern. Examples include (2-methylcyclopentyl)methanol and (3-methylcyclopentyl)methanol, each of which also exists as cis and trans diastereomers.

-

Ring Size Isomers: These isomers feature a different cycloalkane ring. The most common examples are derivatives of cyclohexane, such as cyclohexylmethanol, 1-methylcyclohexanol, 2-methylcyclohexanol, 3-methylcyclohexanol, and 4-methylcyclohexanol.[8]

-

Functional Group Isomers: While this guide focuses on alcohols, it is important to note that the C7H14O formula also corresponds to ethers (e.g., 1-methoxy-1-methylcyclopentane) and acyclic aldehydes and ketones.[3][9]

The following diagram illustrates this classification scheme.

Caption: Classification of this compound Isomers.

Synthetic Pathways to Representative Isomers

The ability to selectively synthesize specific isomers is fundamental to exploring their properties. This section details validated protocols for producing key structural isomers.

Synthesis of Tertiary Alcohols: 1-Methylcyclohexanol via Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation and a direct route to tertiary alcohols from ketones.[10][11][12] 1-Methylcyclohexanol is readily synthesized by reacting cyclohexanone with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[12][13] The reaction must be conducted under anhydrous conditions because Grignard reagents are strong bases and will be quenched by protic solvents like water. A subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.[10]

Experimental Protocol: Synthesis of 1-Methylcyclohexanol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.[14]

-

Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous ether dropwise to the stirred Grignard reagent.

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure 1-methylcyclohexanol.

Caption: Workflow for Grignard Synthesis of 1-Methylcyclohexanol.

Synthesis of Secondary Alcohols: (cis/trans)-2-Methylcyclohexanol via Ketone Reduction

Secondary alcohols like 2-methylcyclohexanol are most commonly prepared by the reduction of the corresponding ketone, 2-methylcyclohexanone.[15] The choice of reducing agent is critical as it can influence the stereoselectivity (the ratio of cis to trans isomers).

Causality: Sodium borohydride (NaBH4) is a mild and selective reducing agent that delivers a hydride ion (H-) to the carbonyl carbon. The stereochemical outcome is dictated by the direction of hydride attack. Attack from the less sterically hindered face is generally favored, but the exact diastereomeric ratio depends on factors like the solvent and temperature.

Experimental Protocol: Reduction of 2-Methylcyclohexanone

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol or ethanol at 0 °C.[15]

-

Addition of Reducing Agent: Add sodium borohydride (NaBH4, 0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Workup: Carefully add dilute hydrochloric acid to neutralize the excess NaBH4 and the resulting alkoxide.

-

Isolation: Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After filtration and removal of the solvent, the product, a mixture of cis- and trans-2-methylcyclohexanol, can be purified by distillation. The isomer ratio can be determined by Gas Chromatography (GC).

Advanced Spectroscopic and Chromatographic Differentiation

Unambiguous identification of structural isomers requires a multi-technique analytical approach. NMR, IR, and GC-MS are indispensable tools for this purpose.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

-

¹³C NMR: The number of unique carbon signals indicates the molecule's symmetry. The chemical shift (δ) of the carbon bearing the hydroxyl group (C-O) is highly diagnostic. For example, in tertiary alcohols like this compound and 1-methylcyclohexanol, the C-O signal will be a quaternary carbon, whereas in primary alcohols like cyclohexylmethanol, it will be a CH2 group, and in secondary alcohols like 2-methylcyclohexanol, it will be a CH group. These differences are readily observed in proton-decoupled ¹³C spectra.[18][19]

-

¹H NMR: The splitting patterns (multiplicity) and coupling constants in ¹H NMR spectra reveal the connectivity between adjacent protons. For instance, the -CH2OH protons of a primary alcohol like cyclohexylmethanol will typically appear as a doublet, coupled to the adjacent CH proton.[20] In contrast, the absence of a proton on the carbinol carbon of a tertiary alcohol results in a singlet for any nearby protons if there's no other coupling.

Table 1: Comparative ¹³C and ¹H NMR Data for Representative Isomers (in CDCl₃)

| Compound | Key ¹³C Signal (C-OH, δ ppm) | Key ¹H Signal (H-C-OH, δ ppm) |

| This compound | ~75-80 (Quaternary C) | ~3.5 (s, 2H, -CH₂OH) |

| Cyclohexylmethanol | ~68.5 (CH₂) | ~3.4 (d, 2H, -CH₂OH)[20] |

| 1-Methylcyclohexanol | ~70 (Quaternary C) | ~1.5 (s, 1H, -OH) |

| trans-2-Methylcyclohexanol | ~76 (CH) | ~3.2 (m, 1H, -CHOH) |

| cis-2-Methylcyclohexanol | ~71 (CH) | ~3.8 (m, 1H, -CHOH) |

(Note: Data are approximate and synthesized from typical chemical shift ranges.[18][19] Precise values should be determined experimentally.)

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. All alcohol isomers will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. A strong C-O stretching band will also be present between 1000-1200 cm⁻¹. While IR is less effective than NMR for distinguishing between positional or ring-size isomers, it can quickly confirm the presence of the alcohol functional group.[17][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique ideal for separating and identifying isomers in a mixture.

-

Gas Chromatography (GC): Isomers often have slightly different boiling points and polarities, allowing them to be separated on a GC column. The retention time is a characteristic property for a given compound under specific GC conditions. This technique is particularly useful for quantifying the ratio of diastereomers (e.g., cis/trans ratio in 2-methylcyclohexanol synthesis).[22][23]

-

Mass Spectrometry (MS): After separation by GC, the molecules are ionized and fragmented. While structural isomers have the same molecular ion peak (m/z = 114 for C7H14O), their fragmentation patterns can differ. For example, tertiary alcohols often show a prominent peak corresponding to the loss of water. The fragmentation pattern provides a molecular fingerprint that can help confirm the isomer's identity.[17]

The following diagram outlines a logical workflow for identifying an unknown C7H14O alcohol isomer.

Caption: Logical Workflow for Isomer Identification.

Applications in Medicinal Chemistry and Materials Science

Cyclic alcohols and their derivatives are prevalent scaffolds in pharmaceuticals and natural products.[6][7][24] The orientation of the hydroxyl group and the steric bulk of the ring and its substituents are critical for molecular recognition and binding affinity at receptor sites.

-

Drug Discovery: Isomers of this compound serve as starting materials for more complex molecules. For instance, the hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used to form esters and ethers. Each isomer provides a unique three-dimensional scaffold, allowing medicinal chemists to perform structure-activity relationship (SAR) studies to optimize drug candidates.

-

Materials Science: The properties of polymers and other materials can be fine-tuned by incorporating different cyclic monomers. The rigidity and stereochemistry of isomers can influence properties like glass transition temperature, crystallinity, and optical activity.

Conclusion

The structural isomers of this compound represent a rich and diverse family of C7H14O cyclic alcohols. A thorough understanding of their classification, selective synthesis, and analytical differentiation is essential for leveraging their full potential in research and development. By employing a systematic approach that combines robust synthetic protocols with advanced spectroscopic techniques, scientists can confidently prepare, identify, and utilize these valuable chemical building blocks to advance the fields of drug discovery, materials science, and beyond.

References

- Benchchem. (n.d.). The Synthesis of 2-Methylcyclohexanol: A Technical Guide to its Discovery and Historical Development.

- Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.

- Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.com.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Benchchem. (n.d.). Application Note and Protocol: Dehydration of 2-Methylcyclohexanol for the Synthesis of 1-Methylcyclohexene.

- Benchchem. (n.d.). A Spectroscopic Showdown: Differentiating Isomers of 3-Methyl-2-cyclopenten-1-one.

- Munter, P. (2006). Experiment #5: Alkenes: Preparation, Reactions and Properties.

- Chegg. (2021). Write isomers for the formula C7H14O with the following functional groups.

- Pearson+. (n.d.). True or false. The following structures are cyclic C7H14O alcohol isomers.

- Patočka, J., & Kuča, K. (2013). Biologically active alcohols: cyclic alcohols. Military Medical Science Letters, 82(4), 146-156.

- Chegg. (2022). Draw all possible cyclic C7H14O alcohol isomers having a cyclohexane ring and a methyl group.

- ChemicalBook. (n.d.). Cyclohexanemethanol(100-49-2) 1H NMR spectrum.

- Quora. (2024). What are the aldehyde isomers possible for C7H14O?.

- UKEssays. (2019). Dehydration Reaction of 2-Methylcyclohexanol.

- ResearchGate. (n.d.). Biologically active naturally observed derivatives of cyclic alcohols.

- Benchchem. (n.d.). A Spectroscopic Showdown: A Comparative Guide to ((1S,3R)-3-aminocyclopentyl)methanol and its Diastereomers.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Semantic Scholar. (n.d.). Biologically active alcohols: cyclic alcohols.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Benchchem. (n.d.). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.

- Benchchem. (n.d.). A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol.

Sources

- 1. This compound | 38502-28-2 [sigmaaldrich.com]

- 2. This compound | C7H14O | CID 12830793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mmsl.cz [mmsl.cz]

- 7. researchgate.net [researchgate.net]

- 8. chegg.com [chegg.com]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. Cyclohexanemethanol(100-49-2) 1H NMR [m.chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Experiment #5 [sas.upenn.edu]

- 23. ukessays.com [ukessays.com]

- 24. researchgate.net [researchgate.net]

(1-Methylcyclopentyl)methanol synthesis pathways

An In-Depth Technical Guide to the Synthesis of (1-Methylcyclopentyl)methanol

Introduction

This compound is a primary alcohol featuring a cyclopentyl ring substituted with both a methyl and a hydroxymethyl group at the same carbon atom. This structure makes it a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its unique steric and electronic properties can be imparted to larger molecules, influencing their biological activity or material characteristics. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying mechanisms, experimental protocols, and comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two principal and robust strategies:

-

Grignard Reaction: This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Specifically, the reaction of 1-methylcyclopentylmagnesium halide with formaldehyde provides a direct and high-yielding route to the target primary alcohol.

-

Reduction of a Carboxylic Acid Derivative: This pathway focuses on the reduction of 1-methylcyclopentanecarboxylic acid or its corresponding ester. The use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), effectively converts the carboxyl group to a primary alcohol.

This guide will delve into the intricacies of each of these pathways, providing a comprehensive understanding of the chemical principles and practical considerations.

Pathway 1: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For the preparation of this compound, the key transformation is the reaction of a 1-methylcyclopentyl Grignard reagent with formaldehyde.

Mechanistic Overview

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on formaldehyde, followed by an acidic workup.

-

Formation of the Grignard Reagent: 1-Chloro-1-methylcyclopentane is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-chlorine bond, forming 1-methylcyclopentylmagnesium chloride.

-

Nucleophilic Addition to Formaldehyde: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of formaldehyde. The pi-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[1][2]

Visualizing the Grignard Pathway

Caption: Synthesis of this compound via the Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-Chloro-1-methylcyclopentane

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde (as a source of formaldehyde)

-

Hydrochloric acid (dilute)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser), flame-dried under an inert atmosphere (nitrogen or argon).

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, place a solution of 1-chloro-1-methylcyclopentane (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the halide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 1-chloro-1-methylcyclopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

In a separate flask, gently heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, which is then passed into the stirred Grignard solution. Alternatively, a suspension of dry paraformaldehyde in THF can be added portion-wise to the Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Data Presentation: Grignard Synthesis

| Parameter | Value | Reference |

| Typical Yield | 75-85% | [3] |

| Purity (post-distillation) | >98% | - |

| Boiling Point | 75-77 °C at 15 mmHg | - |

Note: The yield is highly dependent on the quality of the reagents and the exclusion of moisture throughout the reaction.

Pathway 2: Reduction of 1-Methylcyclopentanecarboxylic Acid

The reduction of a carboxylic acid or its ester derivative to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.

Mechanistic Overview

The reduction of 1-methylcyclopentanecarboxylic acid with LiAlH₄ involves a multi-step process:

-

Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[4][5]

-

Formation of an Aldehyde Intermediate: The carboxylate is then reduced by another equivalent of hydride to a tetrahedral intermediate which collapses to form 1-methylcyclopentanecarbaldehyde.[4][6]

-

Reduction of the Aldehyde: The aldehyde is immediately reduced by another hydride equivalent to form a lithium alkoxide.[6]

-

Protonation: An acidic workup protonates the alkoxide to give the final product, this compound.[4][7]

The reduction of the corresponding methyl ester follows a similar pathway, bypassing the initial acid-base reaction.[6][8]

Visualizing the Reduction Pathway

Caption: Synthesis of this compound via reduction of the carboxylic acid.

Experimental Protocol: Reduction Synthesis

Materials:

-

1-Methylcyclopentanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuric acid (dilute) or Rochelle's salt solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Carboxylic Acid:

-

Dissolve 1-methylcyclopentanecarboxylic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for 2-4 hours to ensure complete reduction.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and results in a granular precipitate that is easy to filter.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Data Presentation: Reduction Synthesis

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [6][9] |

| Purity (post-distillation) | >99% | - |

| Key Considerations | LiAlH₄ is highly reactive and pyrophoric. Handle with extreme caution under an inert atmosphere. | [6] |

Comparative Analysis of Synthesis Pathways

| Feature | Grignard Reaction | Reduction of Carboxylic Acid |

| Starting Materials | 1-Chloro-1-methylcyclopentane, Mg, Formaldehyde | 1-Methylcyclopentanecarboxylic acid, LiAlH₄ |

| Reagent Sensitivity | Highly sensitive to moisture and protic solvents. | LiAlH₄ is highly reactive with water and protic solvents. |

| Number of Steps | Two main steps (Grignard formation and reaction). | One main reduction step (assuming starting acid is available). |

| Yield | Good to excellent (75-85%). | Excellent (80-90%). |

| Scalability | Scalable, but requires careful control of exotherms. | Scalable, but handling large quantities of LiAlH₄ requires specialized equipment. |

| Safety Considerations | Flammable ether solvents, exothermic reaction. | Pyrophoric LiAlH₄, generation of hydrogen gas. |

Conclusion

Both the Grignard reaction and the reduction of 1-methylcyclopentanecarboxylic acid are highly effective and reliable methods for the synthesis of this compound. The choice of pathway will often depend on the availability of starting materials, the scale of the synthesis, and the specific safety infrastructure available in the laboratory.

The Grignard pathway offers a direct route from a readily accessible haloalkane. In contrast, the reduction pathway is exceptionally high-yielding, provided the corresponding carboxylic acid is available. Both methods underscore fundamental principles of organic synthesis and provide robust access to this valuable building block. Researchers and drug development professionals can confidently employ these methodologies to obtain high-purity this compound for their synthetic endeavors.

References

- Filo. (2025, January 30). Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) ..

- ChemicalBook. (2025, July 24).

- Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester.

- Chegg.com. (2020, December 1). Solved Consider the mechanism for the Grignard reaction.

- Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid.

- Benchchem. Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis.

- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- Homework.Study.com. Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone.

- Filo. (2025, January 13). write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 nhco nh2.

- ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid - 110378-86-4, C7H12O2, density, melting point, boiling point, structural formula, synthesis.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

- YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal.

- ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarbaldehyde - C7H12O, density, melting point, boiling point, structural formula, synthesis.

- University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.

- Filo. (2023, November 3). Predict the products formed when cyclopentanecarbaldehyde reacts with the..

- Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp.

- ResearchGate. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether.

- Google Patents. (2012).

- Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4.

- PubChem. 1-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 11007847.

- ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether.

- YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.

- Sciencemadness Discussion Board. (2018, July 2). hydrogenolysis with lithium aluminium hydride.

- Benchchem. Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclopentane.

- Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using .

- Google Patents. (2015).

- PubChem. (3R)-3-methylcyclopentane-1-carbaldehyde | C7H12O | CID 58625565.

- AChemBlock. 1-methylcyclopentane-1-carbaldehyde 97% | CAS: 6140-63-2.

- Toppr. (2025, July 12). Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Acidic Workup.

- Filo. (2024, November 22). The reaction of cyclohexyl magnestum bromide with formaldehyde followed b..

- Toppr. The reaction of formaldehyde with methyl magnesium bromide followed by hydrolysis gives.

- YouTube. (2022, September 7). Formaldehyde when reacted with methyl magnesium bromide followed by....

- Allen. Formaldehyde when reacted with methyl magnesium bromide followed by hydrolysis gives.

- PubChem. This compound | C7H14O | CID 12830793.

Sources

- 1. Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Aci.. [askfilo.com]

- 2. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of (1-Methylcyclopentyl)methanol: A Technical Guide for Structural Elucidation

Preamble: Navigating the Spectroscopic Landscape of Novel Compounds

In the realms of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. Spectroscopic analysis provides the empirical evidence required to verify molecular identity, purity, and conformation. This guide focuses on (1-Methylcyclopentyl)methanol (CAS No. 38502-28-2), a primary alcohol with a substituted cyclopentyl framework.

A thorough search of public spectral databases reveals a notable scarcity of collated experimental data for this specific compound. This scenario is common in research and development, where novel or less-common molecules are synthesized. Therefore, this guide adopts a dual approach. First, it provides a robust theoretical framework for predicting the spectroscopic signatures of this compound based on its known structure. Second, it outlines standardized, best-practice protocols for acquiring the necessary experimental data, thereby creating a self-validating system for analysis. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to both predict and empirically confirm the structure of this compound and similarly structured molecules.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique combination of structural features that dictate its spectroscopic behavior:

-

A Quaternary Carbon: The C1 position of the cyclopentyl ring is a quaternary carbon, bonded to a methyl group, a hydroxymethyl group, and two methylene groups of the ring. This atom will not have any attached protons, a key feature in NMR spectroscopy.

-

A Primary Alcohol: The presence of a -CH₂OH group introduces a hydroxyl proton (-OH) and a methylene group (CH₂) with characteristic signals in both NMR and IR spectroscopy.

-

Symmetry: The molecule contains a plane of symmetry bisecting the C1-CH₂OH bond, which simplifies the NMR spectra by making certain ring protons chemically equivalent.

The following diagram illustrates the molecular structure with numbering for subsequent spectral assignment discussions.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Predictions

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. Based on the structure of this compound, we can predict the following signals:

-

Methyl Protons (H7): These three protons are attached to a quaternary carbon (C1) and are equivalent. They should appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift is expected in the upfield region, characteristic of aliphatic methyl groups.

-

Cyclopentyl Protons (H2/H5 and H3/H4): Due to the molecule's symmetry, the four protons at the C2 and C5 positions are chemically equivalent, as are the four protons at the C3 and C4 positions. These will appear as multiplets due to coupling with each other. The protons closer to the electron-withdrawing C1 substituent (H2/H5) are expected to be slightly downfield compared to the H3/H4 protons.

-

Methylene Protons (H6): The two protons of the -CH₂OH group are attached to the quaternary C1 and are therefore not split by any neighboring carbon's protons. They should appear as a singlet. Their proximity to the electronegative oxygen atom will shift them downfield.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.05 | Singlet (s) | 3H | -CH₃ (H7) | Shielded aliphatic methyl group on a quaternary carbon. |

| ~ 1.50 - 1.65 | Multiplet (m) | 8H | -CH₂- (H2, H3, H4, H5) | Overlapping signals from the four equivalent methylene groups of the cyclopentyl ring. |

| ~ 1.70 (variable) | Broad Singlet (br s) | 1H | -OH | Exchangeable proton, position and shape are concentration/solvent dependent. |

| ~ 3.40 | Singlet (s) | 2H | -CH₂OH (H6) | Deshielded by the adjacent oxygen atom. |

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

-

Validation (D₂O Exchange): To confirm the -OH peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to H-D exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Predictions

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms. In a standard proton-decoupled experiment, each unique carbon atom appears as a single line.

-

Symmetry: The symmetry of the molecule results in four, not seven, distinct carbon signals.

-

Chemical Shifts: The chemical shifts are influenced by the electronegativity of nearby atoms and the type of carbon (methyl, methylene, quaternary). The carbon atom attached to the oxygen (-CH₂OH) will be the most downfield. The quaternary carbon will also be significantly downfield.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 23.0 | Methyl (-CH₃) | C7 | Shielded aliphatic methyl carbon. |

| ~ 24.5 | Methylene (-CH₂-) | C3 / C4 | Aliphatic methylene carbons in the cyclopentyl ring. |

| ~ 38.0 | Methylene (-CH₂-) | C2 / C5 | Ring methylene carbons adjacent to the substituted C1, slightly deshielded. |

| ~ 45.0 | Quaternary | C1 | Quaternary carbon, deshielded by four carbon substituents. |

| ~ 71.0 | Methylene (-CH₂-) | C6 | Methylene carbon directly bonded to oxygen, strongly deshielded. |

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a spectrometer with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) is required compared to ¹H NMR. The quaternary carbon (C1) may require a longer relaxation delay or more scans to be clearly visible.

-

-

Data Processing: Apply a Fourier transform, phase correct, and reference the spectrum. If using CDCl₃, the solvent peak at ~77.16 ppm can be used as a secondary reference.

Infrared (IR) Spectroscopy

Theoretical Principles and Predictions

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

-

O-H Stretch: The alcohol functional group will exhibit a strong, broad absorption band due to hydrogen bonding.

-

C-H Stretches: The sp³ C-H bonds of the methyl and cyclopentyl groups will show strong absorptions just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond of the primary alcohol will have a strong absorption in the fingerprint region.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1465 - 1450 | Medium | C-H Bend | Methylene Scissoring |

| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |

Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Theoretical Principles and Predictions

Mass spectrometry provides the molecular weight and, through fragmentation patterns, structural information about the molecule. For this compound (Molecular Formula: C₇H₁₄O), the exact mass is 114.1045 g/mol .

-

Molecular Ion (M⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z = 114. This peak may be weak due to the instability of primary alcohols.

-

Fragmentation: Alcohols readily undergo fragmentation. Key predicted fragments include:

-

Loss of Water ([M-H₂O]⁺•): A peak at m/z = 96.

-

Loss of the Hydroxymethyl Radical ([M-•CH₂OH]⁺): A peak at m/z = 83, corresponding to the stable 1-methylcyclopentyl cation. This is often a major fragmentation pathway.

-

Alpha-Cleavage: Cleavage of the C1-C6 bond can lead to a fragment at m/z = 31 ([CH₂OH]⁺).

-

Predicted Mass Spectrometry Data

The following table includes predicted m/z values for common adducts that would be observed in soft-ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less fragment-prone than EI.[1]

| Predicted m/z | Adduct/Fragment | Technique |

| 115.11 | [M+H]⁺ | ESI/CI |

| 137.09 | [M+Na]⁺ | ESI |

| 114 | [M]⁺• | EI |

| 97.10 | [M+H-H₂O]⁺ | ESI/CI |

| 96 | [M-H₂O]⁺• | EI |

| 83 | [M-•CH₂OH]⁺ | EI |

Analytical Workflow and Fragmentation Diagram

The overall process of spectroscopic analysis and a predicted EI fragmentation pathway are shown below.

Caption: A generalized workflow for spectroscopic structural elucidation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol for Mass Spectrometry Data Acquisition (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup (GC):

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the heated inlet in split mode.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathways.

Conclusion

While experimental spectra for this compound are not readily compiled in public domains, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and its molecular structure. This guide provides the expected ¹H NMR, ¹³C NMR, IR, and MS data, serving as a benchmark for researchers. Furthermore, the detailed protocols herein describe a robust, self-validating methodology for acquiring and confirming this data experimentally. By combining predictive analysis with rigorous empirical verification, scientists can confidently establish the structure and purity of this compound, ensuring the integrity of their research and development endeavors.

References

-

PubChem. This compound. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChemLite. This compound (C7H14O). Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of (1-Methylcyclopentyl)methanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of (1-Methylcyclopentyl)methanol. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide and a methodological handbook for researchers, scientists, and drug development professionals. By leveraging empirical data from structurally analogous compounds and established NMR principles, we will deconstruct the anticipated spectral features. This guide details the causal reasoning behind predicted chemical shifts and coupling patterns, outlines a robust experimental protocol for data acquisition, and discusses the application of advanced 2D NMR techniques for unambiguous structure verification.

Introduction: The Structural Challenge

This compound is a primary alcohol featuring a tertiary substituted cyclopentane ring. Its structure presents a unique combination of a quaternary carbon center, diastereotopic methylene protons on the cyclopentyl ring, and a hydroxymethyl group, making its NMR spectrum non-trivial to interpret. Accurate spectral assignment is critical for confirming its identity in synthesis, verifying its purity, and understanding its conformational dynamics, which are key aspects in medicinal chemistry and materials science.

This guide is built on the pillar of causality-driven analysis . Instead of merely presenting data, we will explore the electronic and steric factors that govern the magnetic environment of each nucleus, thereby predicting the resulting NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Parameters

The prediction of NMR spectra relies on the principle of chemical environment analogy. By analyzing experimental data from structurally related fragments, we can build a highly accurate theoretical spectrum for the target molecule. The key analogs used for this analysis are Methylcyclopentane[1][2][3], 1-Methylcyclopentanol[4][5], Cyclopentylmethanol[6], and tert-Butanol[7][8].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit five distinct signals. The cyclopentyl ring protons are expected to show complex overlapping multiplets due to small differences in their chemical environments and complex spin-spin coupling.

| Atom Label (See Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Justification & Rationale |

| Hₐ (CH₃) | ~1.05 | Singlet (s) | 3H | The methyl group is attached to a quaternary carbon, preventing any proton-proton coupling. Its chemical shift is predicted based on methylcyclopentane (δ ~0.97 ppm)[1][3] with a slight downfield shift due to the β-hydroxyl group. |

| Hᵦ (Ring CH₂) | ~1.45 - 1.65 | Multiplet (m) | 4H | These protons are β to the C1 quaternary center. Their chemical environment is similar to the ring protons in methylcyclopentane (δ ~1.5-1.9 ppm)[1][3] and 1-methylcyclopentanol. Overlapping signals are expected. |

| Hᵧ (Ring CH₂) | ~1.65 - 1.80 | Multiplet (m) | 4H | These protons are γ to the C1 quaternary center and are the most "alkane-like" protons on the ring. Their chemical shift is based on the typical range for cycloalkanes[9]. |

| H₋ (OH) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding[10]. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears[10]. |

| Hₑ (CH₂OH) | ~3.45 | Singlet (s) | 2H | These methylene protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. They are attached to a quaternary carbon, so no splitting is expected. The shift is based on analogous primary alcohols like cyclopentylmethanol (δ ~3.5 ppm)[6] and is slightly upfield compared to neopentyl alcohol due to the cyclic structure. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to each unique carbon environment in the molecule.

| Atom Label (See Fig. 1) | Predicted δ (ppm) | Carbon Type (from DEPT) | Justification & Rationale |

| Cₐ (CH₃) | ~23.5 | CH₃ (positive) | Based on the methyl signal in 1-methylcyclopentanol and methylcyclopentane (δ ~20.8 ppm)[1][11], shifted slightly downfield by the adjacent hydroxymethyl group. |

| Cᵦ (Ring CH₂) | ~24.5 | CH₂ (negative) | Corresponds to the C3 and C4 positions of the cyclopentyl ring. This value is derived from data for methylcyclopentane (δ ~25.4 ppm)[1][11]. |

| Cᵧ (Ring CH₂) | ~38.0 | CH₂ (negative) | Corresponds to the C2 and C5 positions, which are adjacent to the quaternary center. This is based on the significant downfield shift observed for carbons adjacent to a substituted center in methylcyclopentane (δ ~34.8 ppm)[1][11] and 1-methylcyclopentanol. |